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Compound of Interest

4-(4-Chloroquinazolin-7-
Compound Name:
yl)morpholine

Cat. No.: B1424353

An In-depth Technical Guide to 4-(4-Chloroquinazolin-7-yl)morpholine: A Privileged Scaffold
for Kinase Inhibitor Discovery

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, most notably for its role
in the development of targeted cancer therapies. When functionalized with a morpholine moiety
—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the
resulting scaffold becomes a highly valuable building block for drug discovery. This guide
provides a comprehensive technical overview of 4-(4-chloroquinazolin-7-yl)morpholine, a
key intermediate for the synthesis of advanced kinase inhibitors and other biologically active
molecules. We will explore its chemical properties, a robust synthesis protocol, potential
biological mechanisms of action, and the analytical methodologies required for its
characterization, providing researchers with the foundational knowledge to leverage this
compound in their discovery programs.

Introduction: The Convergence of Two Privileged
Scaffolds

The quinazoline ring system is a bicyclic heterocycle recognized as a "privileged scaffold” due
to its ability to bind to a wide range of biological targets. Its derivatives, particularly 4-
anilinoquinazolines, have been extensively developed as potent inhibitors of receptor tyrosine
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kinases (RTKSs) like the Epidermal Growth Factor Receptor (EGFR), leading to FDA-approved
drugs such as gefitinib and erlotinib.[1][2] The strategic importance of the 4-chloro substituent
on the quinazoline ring lies in its function as a reactive handle, enabling nucleophilic aromatic
substitution (SNAr) reactions to introduce diverse functional groups.[1]

The morpholine heterocycle is another critical component in drug design. Its inclusion in a
molecule often improves the overall pharmacokinetic profile, enhancing solubility, metabolic
stability, and central nervous system (CNS) penetration.[3][4] The oxygen atom of the
morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding
affinity, as seen in PI3K inhibitors.[3]

The compound 4-(4-chloroquinazolin-7-yl)morpholine merges these two powerful motifs. It
serves as a pre-functionalized, advanced intermediate, perfectly poised for the synthesis of
compound libraries targeting kinases and other enzymes implicated in oncology and beyond.
The presence of the reactive C4-chloro group allows for the introduction of various aryl amines
to complete the pharmacophore required for kinase inhibition.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in
research. The key identifiers and physicochemical characteristics of 4-(4-chloroquinazolin-7-
yl)morpholine are summarized below.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubmed.ncbi.nlm.nih.gov/32017384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

4-(4-chloroquinazolin-7-
IUPAC Name _ [5]
yl)morpholine

4-chloro-7-

morpholinoquinazoline, 4-
Synonyms _ [5]

Chloro-7-(morpholin-4-

yl)quinazoline

CAS Number 1334602-74-2 [5]
Molecular Formula C12H12CINsO [5]
Molecular Weight 249.70 g/mol [5]
Physical Form Solid —
Purity Typically 297% [5]
Storage Conditions 2-8°C, under inert atmosphere  —

InChi K GKFIGWQWNINBID-
n e —
Y UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 4-(4-chloroquinazolin-7-yl)morpholine is most efficiently achieved via a
nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity
of the C4-chloro position on a suitable quinazoline precursor. The most logical starting material
is 4,7-dichloroquinazoline.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the C4-chloride of 4,7-dichloroquinazoline by the
secondary amine of morpholine. The C7-chloride is significantly less reactive towards
nucleophilic substitution, allowing for a regioselective reaction.
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Reactants Reaction Conditions

4,7-Dichloroquinazoline Morpholine Solvent: Isopropanol or DMF [ Base (optional): DIPEA or K2COs ] Heat (e.g., 80-120°C)
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Caption: Synthetic workflow for 4-(4-chloroquinazolin-7-yl)morpholine.

Detailed Experimental Protocol

Causality: This protocol is based on established methods for the amination of 4-
chloroquinazolines and related heterocycles.[6][7] The C4 position is electron-deficient due to
the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The use of a
solvent like isopropanol or DMF facilitates the reaction, and heating provides the necessary
activation energy. A base can be used to scavenge the HCI byproduct, driving the reaction to

completion.

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4,7-dichloroquinazoline (1.0 eq). Suspend the starting material in a suitable
solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of

starting material).

o Addition of Reagents: Add morpholine (1.5-2.0 eq) to the suspension. If desired, add a non-
nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate
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(K2CO:3) (2.0 eq).

» Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The
reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up:
o Cool the reaction mixture to room temperature.

o If the product precipitates upon cooling, it can be isolated by filtration, washed with cold
solvent (e.g., isopropanol or diethyl ether), and dried under vacuum.

o If the product remains in solution, concentrate the solvent under reduced pressure.
Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium
bicarbonate (NaHCOs) solution.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate in vacuo.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent.

Biological Activity and Putative Mechanism of
Action

While specific biological data for 4-(4-chloroquinazolin-7-yl)morpholine is not extensively
published, its structure strongly suggests a role as an intermediate for kinase inhibitors. The 4-
aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases.
[1] The final active compound, typically a 4-anilinoquinazoline derivative, mimics the adenine
portion of ATP, binding to the hinge region of the kinase catalytic domain.

The morpholine moiety at the C7 position is expected to occupy the solvent-exposed region of
the ATP-binding pocket. This can be leveraged to enhance solubility and fine-tune binding
interactions. Therefore, this compound is a precursor to molecules that likely inhibit signaling
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pathways driven by RTKSs, such as the PI3K/Akt/mTOR pathway, which is frequently
dysregulated in cancer.
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Caption: Putative inhibition of an RTK signaling pathway.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the
synthesized compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is expected to show characteristic signals for both the quinazoline
and morpholine moieties. The aromatic protons on the quinazoline ring will appear in the
downfield region (typically 7.5-9.0 ppm). The morpholine protons will present as two
distinct multiplets, typically around 3.5-4.0 ppm (for -N-CH2z-) and 3.8-4.2 ppm (for -O-
CHz-), each integrating to 4 protons.[8]

o 13C NMR: The spectrum will show signals for the aromatic carbons of the quinazoline core
and two signals for the aliphatic carbons of the morpholine ring.

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a
prominent molecular ion peak [M+H]* at approximately m/z 250.7, corresponding to the
protonated molecule. The isotopic pattern for one chlorine atom (3>CI/3’Cl in a ~3:1 ratio)
should be clearly visible, providing definitive evidence of its presence.[6]

» High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a
reversed-phase HPLC method.[9][10]

o Column: C18 (e.g., 4.6 x 150 mm, 5 pum).

o Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1%
trifluoroacetic acid or formic acid).

o Detection: UV detection at a wavelength where the quinazoline chromophore absorbs
strongly (e.g., 254 nm or 340 nm).

o Expected Result: A pure sample should yield a single major peak.
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BENCHE

Safety and Handling

Based on available safety data for this compound and related structures, the following
precautions should be observed.

Hazard Class

GHS Pictogram

H-Statement(s)

P-Statement(s)
(Selected)

Acute Toxicity

GHSO07 (Exclamation
Mark)

H302: Harmful if

swallowed

P264: Wash skin
thoroughly after
handling. P270: Do
not eat, drink or
smoke when using
this product.
P301+P312: IF
SWALLOWED: Call a
POISON
CENTER/doctor if you

feel unwell.

Skin Irritation

GHSO07 (Exclamation
Mark)

H315: Causes skin

irritation

P280: Wear protective
gloves. P302+P352:
IF ON SKIN: Wash
with plenty of soap

and water.

Eye Irritation

GHSO07 (Exclamation
Mark)

H319: Causes serious

eye irritation

P280: Wear eye
protection/face
protection.
P305+P351+P338: IF
IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.
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Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Medicinal
Chemistry

The primary application of 4-(4-chloroquinazolin-7-yl)morpholine is as a versatile chemical
intermediate.[5] Its structure is designed for subsequent modification, making it a valuable
starting point for structure-activity relationship (SAR) studies.

» Scaffold for Kinase Inhibitors: The C4-chloro group is an excellent electrophilic site for SNAr
reactions with a wide variety of anilines and other amines. This allows for the rapid synthesis
of libraries of 4-aminoquinazoline derivatives to probe the ATP-binding sites of various
kinases.[1]

o Fragment-Based Drug Design: The molecule itself can be considered a high-value fragment
for fragment-based screening campaigns, combining two biologically relevant
pharmacophores.

¢ Lead Optimization: The morpholine group can be introduced into a lead series via this
intermediate to improve properties like solubility, metabolic stability, and cell permeability,
which are critical for advancing a compound toward clinical development.[3]

Conclusion

4-(4-chloroquinazolin-7-yl)morpholine is more than just a chemical reagent; it is an enabling
tool for innovation in drug discovery. By providing a pre-built scaffold that combines the kinase-
targeting potential of the quinazoline core with the favorable pharmacokinetic profile imparted
by the morpholine moiety, it significantly streamlines the synthesis of novel therapeutic
candidates. Researchers equipped with an understanding of its properties, synthesis, and
potential applications are well-positioned to accelerate the development of the next generation
of targeted therapies.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://labsolu.ca/product/4-4-chloroquinazolin-7-ylmorpholine-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.benchchem.com/product/b1424353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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